1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone
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Overview
Description
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a unique structure that includes a chlorophenyl group, a hydroxy group, and an indole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the indole core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Introduction of the chlorophenyl group: This step involves the alkylation of the indole core with a chlorophenyl ethyl halide under basic conditions.
Hydroxylation and methylation:
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects . For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .
Comparison with Similar Compounds
1-{1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methyl-1H-indol-3-yl}ethanone can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug.
The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct biological activities and synthetic utility .
Properties
IUPAC Name |
1-[1-[2-(4-chlorophenyl)ethyl]-5-hydroxy-2-methylindol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-12-19(13(2)22)17-11-16(23)7-8-18(17)21(12)10-9-14-3-5-15(20)6-4-14/h3-8,11,23H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBSIPJVURNDFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCC3=CC=C(C=C3)Cl)C=CC(=C2)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47202230 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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